molecular formula C11H14BrN3O2S2 B6974951 5-bromo-2-methyl-N-(2,4,5-trimethylpyrazol-3-yl)thiophene-3-sulfonamide

5-bromo-2-methyl-N-(2,4,5-trimethylpyrazol-3-yl)thiophene-3-sulfonamide

Cat. No.: B6974951
M. Wt: 364.3 g/mol
InChI Key: MAIVYQOEWFGCMW-UHFFFAOYSA-N
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Description

5-bromo-2-methyl-N-(2,4,5-trimethylpyrazol-3-yl)thiophene-3-sulfonamide is a complex organic compound that features a thiophene ring substituted with a bromine atom and a sulfonamide group The presence of the pyrazole ring adds to its structural complexity and potential reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-methyl-N-(2,4,5-trimethylpyrazol-3-yl)thiophene-3-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. One common method includes:

    Bromination: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Sulfonation: The brominated thiophene is then subjected to sulfonation using chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent.

    Coupling with Pyrazole: The sulfonated thiophene is coupled with 2,4,5-trimethylpyrazole under basic conditions, often using a base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-methyl-N-(2,4,5-trimethylpyrazol-3-yl)thiophene-3-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in the presence of suitable catalysts.

    Oxidation and Reduction: The sulfonamide group can undergo oxidation or reduction under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide or potassium fluoride in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-bromo-2-methyl-N-(2,4,5-trimethylpyrazol-3-yl)thiophene-3-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-bromo-2-methyl-N-(2,4,5-trimethylpyrazol-3-yl)thiophene-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the bromine and pyrazole rings can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-methylthiophene: Lacks the sulfonamide and pyrazole groups, making it less versatile in biological applications.

    2-methyl-N-(2,4,5-trimethylpyrazol-3-yl)thiophene-3-sulfonamide: Similar structure but without the bromine atom, which may affect its reactivity and biological activity.

Uniqueness

The presence of both the bromine atom and the sulfonamide group in 5-bromo-2-methyl-N-(2,4,5-trimethylpyrazol-3-yl)thiophene-3-sulfonamide makes it unique. This combination allows for a wide range of chemical modifications and potential biological activities, distinguishing it from other similar compounds.

Properties

IUPAC Name

5-bromo-2-methyl-N-(2,4,5-trimethylpyrazol-3-yl)thiophene-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN3O2S2/c1-6-7(2)13-15(4)11(6)14-19(16,17)9-5-10(12)18-8(9)3/h5,14H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAIVYQOEWFGCMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C)NS(=O)(=O)C2=C(SC(=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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